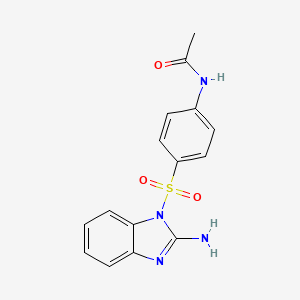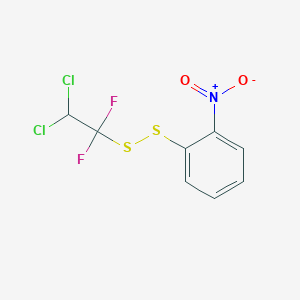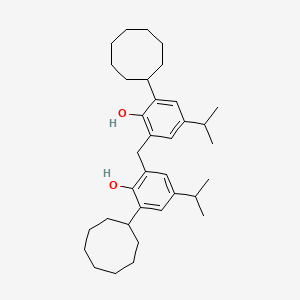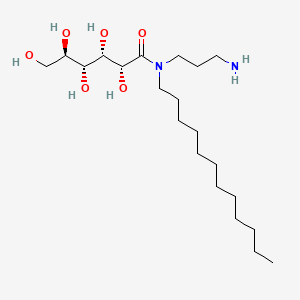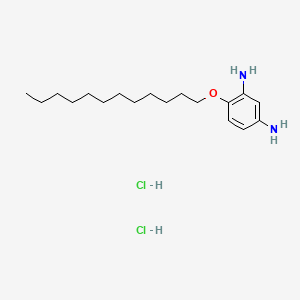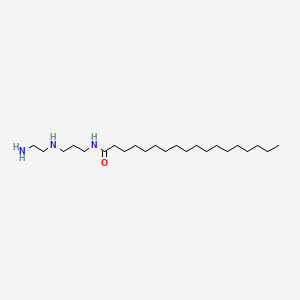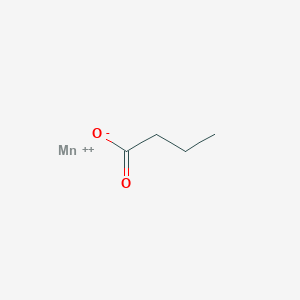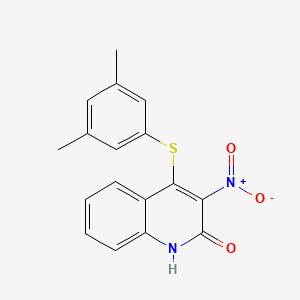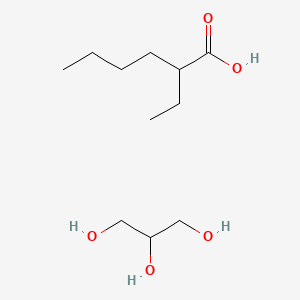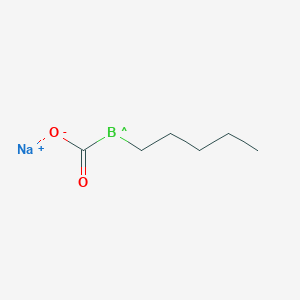
Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) is a chemical compound with the molecular formula C6H11BNaO2 and a molecular weight of 148.951 g/mol . This compound is known for its unique structure, which includes a borate core complexed with heptonate ligands. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) typically involves the reaction of sodium borate with heptanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
Análisis De Reacciones Químicas
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of borohydride complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) involves its interaction with molecular targets such as enzymes and receptors. The borate core can form complexes with various biomolecules, altering their activity and function. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) can be compared with other borate complexes, such as:
Sodium tetraborate:
Sodium metaborate: Used in different industrial processes and has distinct reactivity.
Sodium perborate: Known for its use in bleaching and cleaning agents.
The uniqueness of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) lies in its specific ligand structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
21097-80-3 |
|---|---|
Fórmula molecular |
C6H11BNaO2 |
Peso molecular |
148.95 g/mol |
InChI |
InChI=1S/C6H12BO2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
RNMPDUTWGLXUBT-UHFFFAOYSA-M |
SMILES canónico |
[B](CCCCC)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


